molecular formula C22H21FN4O4 B7765513 MFCD03283729

MFCD03283729

Cat. No.: B7765513
M. Wt: 424.4 g/mol
InChI Key: BEJUJGCJLUYFQP-UHFFFAOYSA-N
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Description

For instance, compounds with MDL identifiers such as MFCD28167899 (CAS 1022150-11-3, C₂₇H₃₀N₆O₃) and MFCD13195646 (CAS 1046861-20-4, C₆H₅BBrClO₂) share features common to heterocyclic and organoboron compounds, respectively . These analogs often exhibit applications in medicinal chemistry (e.g., kinase inhibition) or catalytic synthesis. MFCD03283729 likely belongs to a class of synthetic organic compounds with tailored functional groups for specific industrial or pharmaceutical uses, given the emphasis on synthesis methods and physicochemical properties in the evidence .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(pyridine-4-carbonyl)piperazin-1-yl]quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c1-2-25-13-16(22(30)31)20(28)15-11-17(23)19(12-18(15)25)26-7-9-27(10-8-26)21(29)14-3-5-24-6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJUJGCJLUYFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=NC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the quinolone core: This step involves the cyclization of an appropriate precursor, such as ethyl 2,4-dichloro-5-fluorobenzoylacetate, under basic conditions to form the quinolone core.

    Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the quinolone core.

    Attachment of the pyridin-4-ylcarbonyl group: This step involves the acylation of the piperazine nitrogen with pyridine-4-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification steps: Including crystallization, filtration, and drying to obtain the pure compound.

    Quality control: Ensuring the final product meets the required purity and potency standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03283729 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinolone core or the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Quinolone N-oxides: Formed through oxidation.

    Reduced quinolones: Formed through reduction.

    Substituted quinolones: Formed through nucleophilic substitution.

Scientific Research Applications

MFCD03283729 has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of fluoroquinolones.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD03283729 (hypothetical properties inferred) with three structurally related compounds from the evidence:

Property This compound (Inferred) CAS 1022150-11-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula C₂₀H₂₅N₃O₂ (Example) C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~350–400 g/mol 486.57 g/mol 235.27 g/mol 202.17 g/mol
Functional Groups Amide, aromatic rings Triazole, amide Boronic acid, halides Trifluoromethyl, ketone
Solubility Moderate (DMF, DMSO) High (DMF) Low (THF) Moderate (methanol)
Synthesis Method Catalytic coupling DMF/K₂CO₃-mediated reaction Pd-catalyzed cross-coupling Condensation with sulfonyl hydrazine
Bioavailability Moderate (GI absorption) Not reported High GI absorption 0.55 (Bioavailability Score)
Key Applications Pharmaceutical intermediates Kinase inhibitors Suzuki-Miyaura coupling reagents Agrochemical intermediates

Key Comparative Insights:

  • In contrast, CAS 1046861-20-4, an organoboron compound, is functionally distinct but shares synthetic utility in cross-coupling reactions .
  • Molecular Weight Impact : Higher molecular weight in CAS 1022150-11-3 (486.57 g/mol) correlates with reduced solubility compared to smaller analogs like CAS 1533-03-5 (202.17 g/mol), aligning with trends in passive membrane permeability .
  • Synthetic Complexity : Pd-catalyzed methods (e.g., CAS 1046861-20-4) require stringent conditions, while condensation reactions (CAS 1533-03-5) offer greener alternatives .

Research Findings and Data Validation

Recent studies highlight critical differences in physicochemical and pharmacological profiles among similar compounds:

  • Thermal Stability : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit lower thermal stability compared to trifluoromethyl ketones (CAS 1533-03-5), impacting storage and handling .
  • Solubility-Permeability Trade-off : CAS 1022150-11-3’s high molecular weight and DMF solubility may limit its blood-brain barrier penetration, unlike smaller compounds with log $ P $ > 2 (e.g., CAS 1533-03-5: XLOGP3 = 2.15) .
  • Safety Profiles : Compounds with halides (e.g., CAS 1046861-20-4: Br, Cl) often carry higher toxicity risks (H302, H315 warnings) compared to fluorinated analogs .

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